molecular formula C3H5Cl3O B14286814 1,2,3-Trichloropropan-2-ol CAS No. 116254-66-1

1,2,3-Trichloropropan-2-ol

Cat. No.: B14286814
CAS No.: 116254-66-1
M. Wt: 163.43 g/mol
InChI Key: WUGLLMGIZBHYAZ-UHFFFAOYSA-N
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Description

1,2,3-Trichloropropan-2-ol is an organic compound with the molecular formula C₃H₅Cl₃O. It is a colorless liquid that is used in various industrial applications. This compound is known for its high reactivity due to the presence of three chlorine atoms and a hydroxyl group, making it a valuable intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trichloropropan-2-ol can be synthesized through several methods. One common method involves the chlorination of glycerol. The reaction typically occurs in the presence of hydrochloric acid and a catalyst, such as zinc chloride, at elevated temperatures. The reaction proceeds as follows:

[ \text{C₃H₈O₃} + 3 \text{HCl} \rightarrow \text{C₃H₅Cl₃O} + 3 \text{H₂O} ]

Industrial Production Methods

Industrial production of this compound often involves the chlorination of allyl alcohol. This process is carried out in a chlorination reactor where allyl alcohol is reacted with chlorine gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1,2,3-trichloropropane-2-one.

    Reduction: Reduction of this compound can lead to the formation of 1,2,3-trichloropropane.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products

    Oxidation: 1,2,3-Trichloropropane-2-one

    Reduction: 1,2,3-Trichloropropane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,2,3-Trichloropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloropropan-2-ol involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential toxic effects. The presence of three chlorine atoms makes it highly electrophilic, allowing it to react readily with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trichloropropane: Similar in structure but lacks the hydroxyl group.

    1,2-Dichloropropan-2-ol: Contains only two chlorine atoms.

    1,3-Dichloropropan-2-ol: Chlorine atoms are positioned differently.

Uniqueness

1,2,3-Trichloropropan-2-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which imparts distinct reactivity and chemical properties. This combination makes it a versatile intermediate in various chemical reactions and industrial processes.

Properties

CAS No.

116254-66-1

Molecular Formula

C3H5Cl3O

Molecular Weight

163.43 g/mol

IUPAC Name

1,2,3-trichloropropan-2-ol

InChI

InChI=1S/C3H5Cl3O/c4-1-3(6,7)2-5/h7H,1-2H2

InChI Key

WUGLLMGIZBHYAZ-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)(O)Cl)Cl

Origin of Product

United States

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